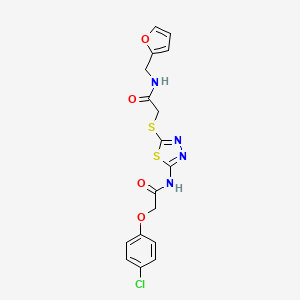![molecular formula C13H10N4O3 B2844736 methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1710661-64-5](/img/structure/B2844736.png)
methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms . It belongs to the class of 1,2,4-oxadiazoles, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxylamine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. This structure constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include cyclization, nucleophilic alkylation, amidoxime formation, and O-arylation . These reactions lead to the formation of diversely substituted 1,2,4-oxadiazoles .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives of pyrazole-3-carboxylate and substituted 1,3,4-oxadiazoles bearing a benzofuran moiety, evaluated for antibacterial and antifungal activities. These compounds have been synthesized and their identities confirmed through spectral analysis, showing potential as antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria and fungi (Siddiqui et al., 2013).
Structural and Spectral Investigations
Another study focused on the combined experimental and theoretical analysis of biologically important pyrazole-4-carboxylic acid derivatives. This research provides insights into the structural characteristics and spectral behaviors of these compounds, contributing to a deeper understanding of their potential uses in medicinal chemistry (Viveka et al., 2016).
Pharmacological Evaluation
The computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives has been investigated for toxicity assessment, tumor inhibition, and anti-inflammatory actions. This study highlights the therapeutic potential of these compounds in addressing various health conditions, including their ability to inhibit tumor growth and reduce inflammation (Faheem, 2018).
Insecticidal Activity and SAR
Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings has shown promising insecticidal activities against the diamondback moth, with some compounds exhibiting high mortality rates. This work contributes to the development of new, effective insecticides based on the structural modification of pyrazole derivatives (Qi et al., 2014).
Electroluminescence and Photophysics
The synthesis and characterization of pyran-containing emitters, modified with carbazole or oxadiazole, for electroluminescence applications, represent another area of interest. These compounds show potential in the field of optoelectronic devices, providing insights into the tunability of their emission properties for practical applications (Yang et al., 2006).
Wirkmechanismus
Target of Action
The compound “Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have been found to target a variety of microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .
Mode of Action
1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with biological targets, potentially disrupting their normal functions and leading to their anti-infective activities.
Biochemical Pathways
Given its anti-infective properties, it can be inferred that the compound likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .
Result of Action
The result of the compound’s action is its anti-infective activity. It has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives of the compound have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae .
Zukünftige Richtungen
The future directions for “methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” and similar compounds involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms . Therefore, the design and synthesis of new 1,2,4-oxadiazole derivatives with improved therapeutic properties is a promising area of future research .
Eigenschaften
IUPAC Name |
methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-19-13(18)11-6-7-17(15-11)10-4-2-9(3-5-10)12-14-8-20-16-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHYULORHEOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2844653.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride](/img/structure/B2844655.png)
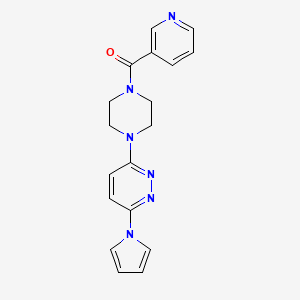
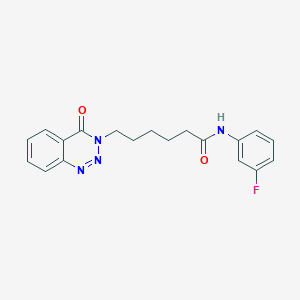

![1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one](/img/structure/B2844662.png)
![1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2844665.png)
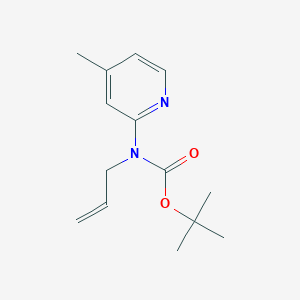

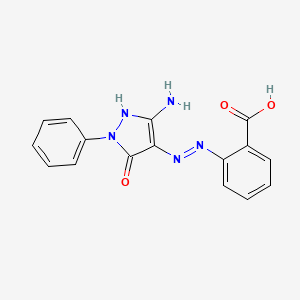
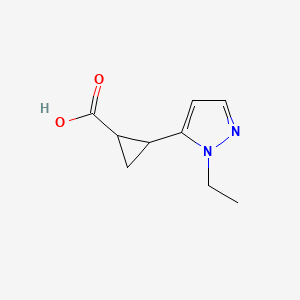
![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)
